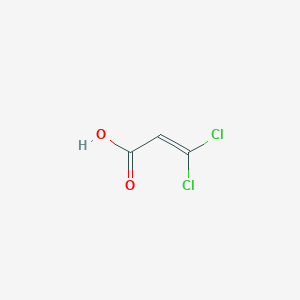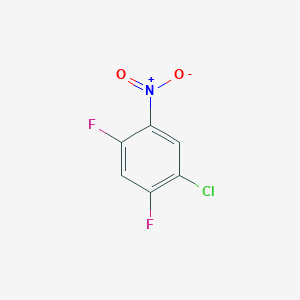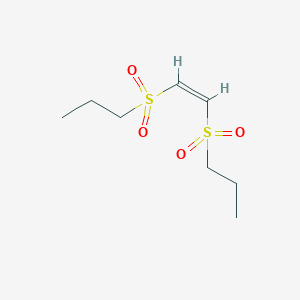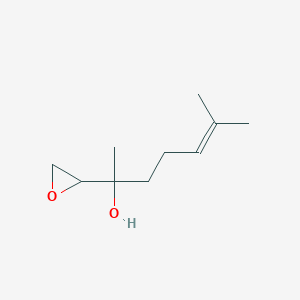
Mullite
Vue d'ensemble
Description
Mullite is a ceramic material composed of alumina and silica that has a wide range of applications in various industries. It is an important material in the ceramic industry due to its excellent thermal shock resistance, chemical inertness, and high strength. It is also known for its good electrical insulation properties and its ability to withstand high temperatures. In addition, this compound has a low thermal expansion coefficient and good thermal conductivity, making it ideal for use in high-temperature applications.
Applications De Recherche Scientifique
Produits Céramiques
Mullite est une phase intermédiaire du système binaire alumine-silice et constitue l'une des phases les plus importantes des produits céramiques contenant de l'alumine et de la silice dans la composition initiale . Ses propriétés telles qu'une grande stabilité chimique et thermique, une faible dilatation thermique et conductivité et une bonne résistance mécanique lui permettent une large gamme d'applications .
Briques Réfractaires
La grande stabilité chimique et thermique de this compound, sa faible dilatation thermique et sa bonne résistance mécanique la rendent très pratique pour des applications structurelles, telles que les briques réfractaires .
Filtration
Les propriétés de this compound la rendent également adaptée aux applications de filtration .
Support de Catalyseur
This compound peut être utilisée comme support de catalyseur en raison de sa grande stabilité chimique .
Industrie Aérospatiale
Des recherches actives sont menées sur le développement de composites de this compound avec une ténacité accrue et sur l'optimisation des céramiques de this compound pour diverses applications telles que l'industrie aérospatiale .
Composants Avancés
La production de fibres de this compound pour une utilisation dans des composites avancés est un autre domaine de recherche active .
Applications Électroniques
This compound devient de plus en plus importante dans les applications électroniques en raison de ses propriétés remarquables
Mécanisme D'action
Target of Action
Mullite, a rare silicate mineral, is primarily targeted in the field of ceramics and advanced ceramic materials . It plays a significant role due to its high creep resistance, low thermal expansion coefficient, excellent corrosion resistance, and thermal shock resistance .
Mode of Action
This compound interacts with its targets by providing structural stability and resistance to high temperatures . It forms two stoichiometric forms: 3Al2O3·2SiO2 or 2Al2O3·SiO2 . Unusually, this compound has no charge-balancing cations present, resulting in three different aluminium sites: two distorted tetrahedral and one octahedral .
Biochemical Pathways
For instance, it is a common reaction product of most aluminum silicates at high temperatures .
Result of Action
The primary result of this compound’s action is the enhancement of the mechanical properties of the materials it is incorporated into. It contributes to the high mechanical strength and thermal shock resistance of ceramics . It also has potential applications in electronic packaging, infrared wave transmittance, high-temperature optical windows, and other fields .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, the formation of this compound upon heating depends on the spatial scale at which the components are mixed . Also, the needle shape this compound forms at about 1400 °C and the needles will interlock, contributing to the high mechanical strength of porcelain .
Orientations Futures
Research into mullite is ongoing, with scientists seeking to understand and improve upon its already impressive properties . Areas of active research include the development of this compound composites with enhanced toughness, the production of this compound fibers for use in advanced composites, and the optimization of this compound ceramics .
Propriétés
IUPAC Name |
dioxosilane;oxo(oxoalumanyloxy)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Al.2O2Si.9O/c;;;;;;2*1-3-2;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHJGOXRZJKJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al6O13Si2 | |
| Record name | mullite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Mullite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Other Solid; Other Solid, Dry Powder, White odorless powder; Insoluble in water; [Alfa Aesar MSDS], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. FORMS CRYSTALLINE MATERIALS ON HEATING OVER 1000 °C. | |
| Record name | Mullite (Al6O5(SiO4)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Refractories, fibers, aluminosilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mullite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15719 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.6-2.7 g/cm³ | |
| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS RN |
1302-93-8, 142844-00-6 | |
| Record name | Mullite (Al6O5(SiO4)2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mullite (Al6O5(SiO4)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Refractories, fibers, aluminosilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mullite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Refractories, fibers, aluminosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1700-2040 °C | |
| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q & A
Q1: What is the molecular formula of mullite?
A1: this compound is represented by the general formula Al2(Al2+2xSi2-2x)O10–x, where x ranges from 0.17 to 0.50. [] This highlights the variable composition of this compound, which can significantly influence its properties.
Q2: What is the significance of the 3:2 this compound composition?
A2: High-temperature this compound, with a composition of 3Al2O3 · 2SiO2, represents the most thermodynamically stable crystalline form under high pressure and temperature. [] This makes it desirable for applications involving extreme conditions.
Q3: How does the microstructure of sintered this compound fiber evolve with temperature?
A3: Calcined this compound fiber exhibits a complete this compound phase. Sintering at 1500°C for 3 hours leads to fully grown this compound crystals. [] This suggests a temperature-dependent crystal growth mechanism.
Q4: Does this compound exhibit any unique thermal expansion behavior?
A4: Yes, both 2:1 and 3:2 this compound exhibit negative thermal expansion at low temperatures along the a-cell parameter, and consequently, in cell volume. [] This unusual behavior is more pronounced in 2:1 this compound.
Q5: Why is this compound considered a suitable material for high-temperature applications?
A5: this compound possesses desirable properties such as low thermal expansion, high thermal shock resistance, high creep resistance, and excellent chemical inertness. [] These properties make it suitable for demanding applications like refractory materials and high-temperature filters.
Q6: Can this compound be used as a protective coating for other materials at high temperatures?
A6: Yes, this compound coatings, particularly those applied through chemical vapor deposition (CVD), are excellent candidates for protecting silicon carbide (SiC) from corrosion and recession in high-temperature applications. [] This is attributed to the formation of a well-adhered, protective oxide layer.
Q7: How does the addition of this compound affect the properties of zirconia ceramics?
A9: Dispersing 15% by mass of this compound in yttria-stabilized tetragonal zirconia polycrystal (3Y-TZP) enhances wear resistance, despite decreasing mechanical properties. [] This improvement is attributed to the load-bearing capacity and crack propagation resistance provided by the rod-like this compound grains.
Q8: What are the common methods for synthesizing this compound?
A8: this compound can be synthesized using various methods, including:
- Sol-gel method: This method offers excellent control over stoichiometry and produces high-purity this compound powder. [, , ]
- Reaction sintering: This technique involves the reaction of natural bauxite, fly ash, and precipitated silica. []
- In situ reaction sintering: This method utilizes a mixture of coal fly ash, calcined bauxite, and ball clay to create porous this compound-based materials. []
Q9: How does the addition of boehmite affect the sintering behavior of this compound?
A11: Boehmite acts as a sintering aid, promoting secondary mullitization at lower temperatures. Adding 1.2% boehmite results in superior thermo-mechanical properties in the sintered body due to the formation of a desirable microstructure. []
Q10: Can waste materials be utilized in the production of this compound?
A12: Yes, waste materials like coal fly ash, gangue, and slime can be incorporated as raw materials in the production of this compound-based porous ceramics. [, ] This approach promotes waste recycling and contributes to a circular economy.
Q11: What is the role of additives like NH4F in the fabrication of porous this compound ceramics?
A13: NH4F acts as a morphology-controlling agent. Its addition to a kaolinite-based mixture promotes the in situ growth of needle-like this compound whiskers, which enhance the mechanical strength of the final porous ceramic. []
Q12: How does the morphology of this compound grains impact the mechanical properties of composites?
A14: The presence of elongated, needle-like this compound grains enhances the mechanical strength and toughness of this compound-based composites. [] This is attributed to the effective load transfer and crack deflection mechanisms provided by the elongated grain morphology.
Q13: What role does zirconia play in enhancing the mechanical properties of this compound composites?
A15: The addition of zirconia, particularly in its stabilized form (e.g., 2Y-TZP), improves the toughness of this compound composites. This improvement stems from the toughening mechanisms associated with zirconia, such as transformation toughening and crack bridging. []
Q14: Can the mechanical properties of this compound composites be further enhanced by incorporating silicon carbide (SiC)?
A16: Yes, the addition of nano-sized SiC to this compound/zirconia composites results in significant improvements in mechanical properties, including strength and toughness. [] The nano-SiC particles hinder grain growth, refine the microstructure, and promote the formation of low-energy grain boundaries.
Q15: What are the potential applications of this compound in dental materials?
A18: Monolithic this compound materials have shown promising wear resistance properties, surpassing those of conventional alumina and alumina-mullite composites used in dental applications. [] This suggests this compound's potential as a durable material for dental restorations.
Q16: How is this compound used in the development of lightweight proppants?
A19: Porous this compound, with its lightweight and high-strength characteristics, is a suitable material for proppants used in the oil and gas industry. [] These proppants help maintain fractures in the rock formation, allowing for efficient extraction of oil and gas.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



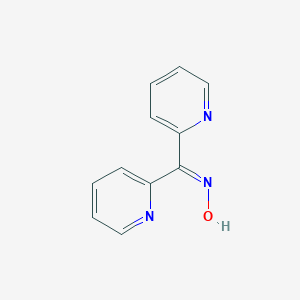
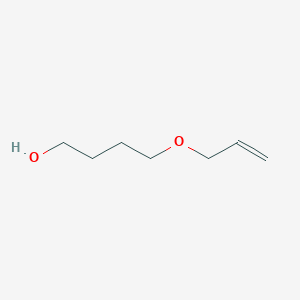

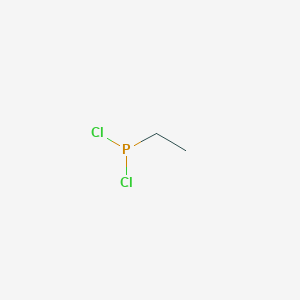




![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)
